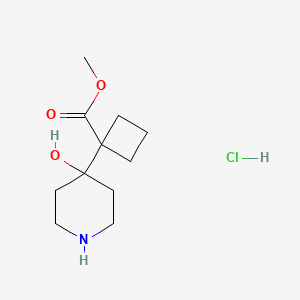
Methyl 1-(4-hydroxypiperidin-4-yl)cyclobutane-1-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-(4-hydroxypiperidin-4-yl)cyclobutane-1-carboxylate hydrochloride is a useful research compound. Its molecular formula is C11H20ClNO3 and its molecular weight is 249.74. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Application in Organic Chemistry
Research on cyclobutane derivatives, including compounds with similar structural features, has shown their utility in the synthesis of complex organic molecules. For example, cyclobutane-containing compounds have been utilized in the development of novel Schiff base ligands, which demonstrate antimicrobial activity. These ligands, incorporating cyclobutane and thiazole rings, have been prepared and tested against various microorganisms, showcasing the potential of cyclobutane derivatives in contributing to new antimicrobial agents (Cukurovalı et al., 2002).
Contribution to Material Science
Compounds featuring cyclobutane rings are also explored for their thermal properties and potential applications in material science. The study of cobalt(II), copper(II), nickel(II), and zinc(II) complexes of novel Schiff base ligands has extended into the investigation of their thermal stability, providing valuable information for materials chemistry (Cukurovalı et al., 2002).
Biological Activity and Pharmaceutical Research
Further, cyclobutane derivatives have shown promise in pharmaceutical research, particularly in the discovery of new natural products with potential therapeutic applications. Studies on plant extracts have identified novel cyclobutane-type norlignans and phenylpropanoids, which contribute to our understanding of natural product chemistry and its implications for drug discovery (Li et al., 2007).
Advanced Polymerization Techniques
In the realm of polymer science, cyclobutene derivatives, closely related to the compound , have been polymerized using anionic polymerization techniques. This research opens new pathways for creating polymers with unique properties, such as narrow molecular weight distribution and specific structural motifs, paving the way for advanced material applications (Kitayama et al., 2004).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word “Warning” associated with it . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations such as avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using protective gloves/protective clothing/eye protection/face protection (P280) .
Properties
IUPAC Name |
methyl 1-(4-hydroxypiperidin-4-yl)cyclobutane-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3.ClH/c1-15-9(13)10(3-2-4-10)11(14)5-7-12-8-6-11;/h12,14H,2-8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXFGXWWNKJFASB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCC1)C2(CCNCC2)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
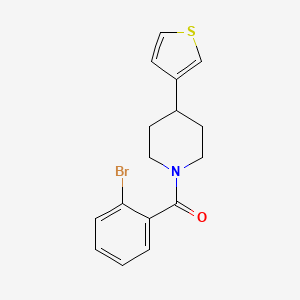
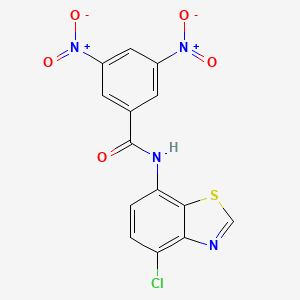

![Ethyl 5-chloro-2-[(chloroacetyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B2499335.png)
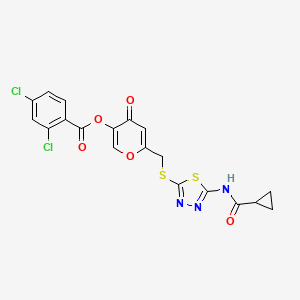
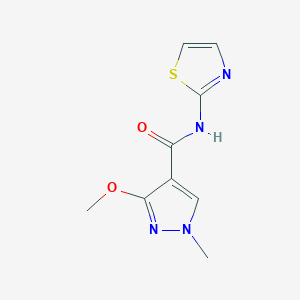
![3-((2E)but-2-enyl)-1,6,7-trimethyl-8-(phenylethyl)-1,3,5-trihydro-4-imidazolin o[1,2-h]purine-2,4-dione](/img/structure/B2499341.png)

![8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-7-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2499343.png)
![3-[(2Z)-2-[(2,6-dimethylphenyl)imino]-4-methyl-2,3-dihydro-1,3-thiazol-3-yl]propan-1-ol](/img/structure/B2499347.png)
![N-[(4-chlorophenyl)methyl]-2-{[(4-chlorophenyl)methyl]sulfanyl}quinazolin-4-amine](/img/structure/B2499348.png)
![N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-N'-[2-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B2499349.png)
![(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-phenoxyphenyl)methanone](/img/structure/B2499350.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-ethylphenoxy)acetamide](/img/structure/B2499352.png)
